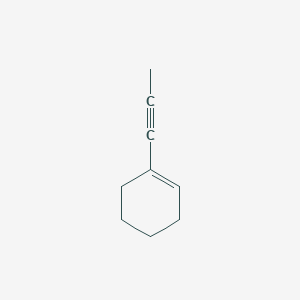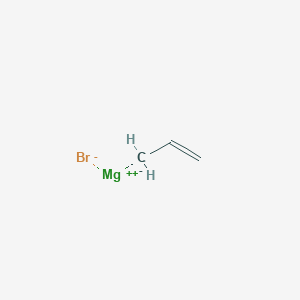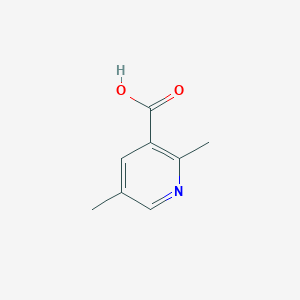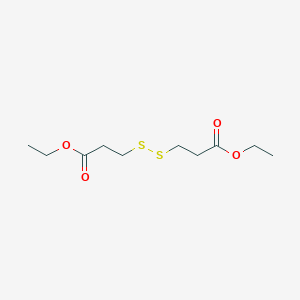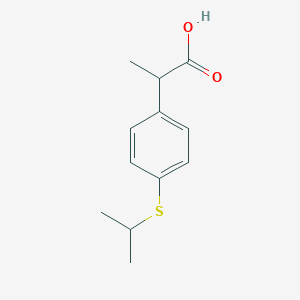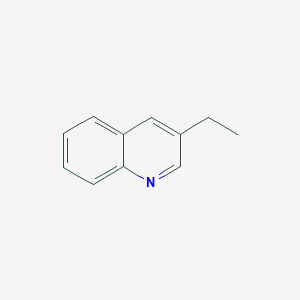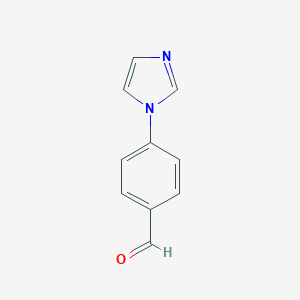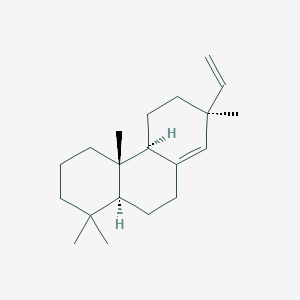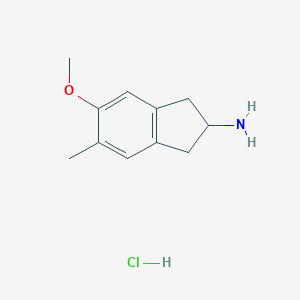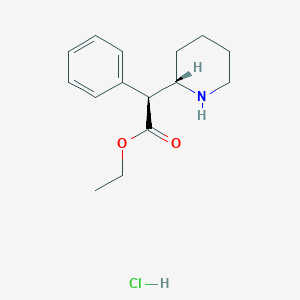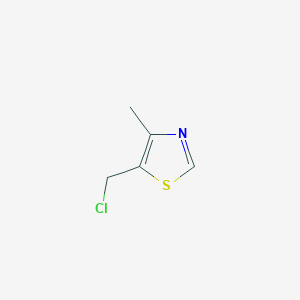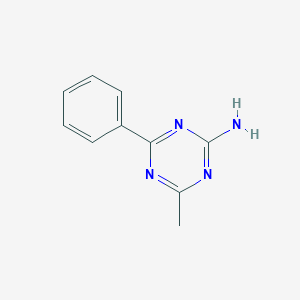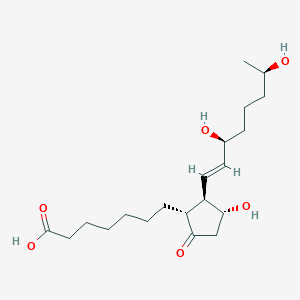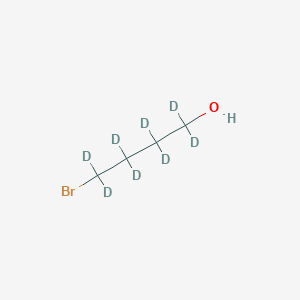
4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol” is a brominated and deuterated derivative of butanol. It has a bromine atom attached to the fourth carbon and eight deuterium atoms replacing the hydrogen atoms in the molecule .
Molecular Structure Analysis
The molecule is likely to have a linear structure typical of butanols, with a bromine atom attached to one end of the carbon chain and a hydroxyl group (-OH) attached to the other end. The presence of deuterium atoms instead of hydrogen would not significantly alter the overall structure but could affect certain properties such as the compound’s vibrational spectra .Chemical Reactions Analysis
As a brominated alcohol, this compound would likely participate in reactions typical of these functional groups. For example, it could undergo nucleophilic substitution reactions with the bromine atom or elimination reactions to form alkenes. The hydroxyl group could be involved in condensation reactions or could be deprotonated to form an alkoxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a brominated alcohol, it would likely have higher boiling and melting points than the corresponding non-brominated alcohol. The presence of deuterium atoms could also affect properties such as the compound’s density and vibrational spectra .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Bromo-1-butanol-d8 is often used in organic synthesis due to its reactivity. The bromine atom can be easily replaced with other groups, making it a versatile reagent in the synthesis of various organic compounds .
Preparation of Tetrahydropyranyl Ethers
This compound can react with dihydropyran to prepare tetrahydropyranyl ethers . These ethers are commonly used as protecting groups in organic synthesis, particularly for alcohols.
Catalyst Testing
Due to its unique structure and properties, 4-Bromo-1-butanol-d8 can be used in testing the effectiveness of various catalysts. For example, it can be used to test the activity of amberlyst 15, a strong acid resin catalyst .
Wirkmechanismus
Target of Action
It is known that this compound is a deuterium-labeled version of 4-bromo-1-butanol . Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
As a deuterium-labeled compound, it is likely used to track the interaction of 4-bromo-1-butanol with its targets . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Deuterium-labeled compounds are often used to trace the biochemical pathways affected by their non-deuterium counterparts .
Pharmacokinetics
The incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
As a deuterium-labeled compound, it is likely used to study the effects of 4-bromo-1-butanol at the molecular and cellular level .
Action Environment
Like other deuterium-labeled compounds, its behavior may be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJLYRDVTMMSIP-SVYQBANQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

